Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Description
Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS: 338783-07-6) is a pyridine derivative with a molecular formula of C₁₄H₁₁Cl₂NO₃ and a molecular weight of 312.15 g/mol . It features a 2,6-dichlorobenzyl group attached to the pyridine ring, a methyl ester substituent at the 3-position, and a ketone group at the 6-position. The compound has a purity of >90% and is utilized in chemical research as a synthetic intermediate, particularly in the development of heterocyclic bioactive molecules . Its ChemSpider ID is 3052034, and it is commercially available under the MDL number MFCD00139895 .
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-5-6-13(18)17(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRFOKGBHATUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate exhibit antimicrobial properties. A study demonstrated that derivatives of pyridinecarboxylates can inhibit bacterial growth, suggesting potential use as antibacterial agents .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in leukemia and breast cancer models. This is attributed to its ability to disrupt cellular signaling pathways associated with cell proliferation and survival .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which is crucial in the biosynthesis of isoprenoids—important for various biological functions .
Herbicidal Potential
The compound's structure suggests it could act as an herbicide by interfering with plant metabolic pathways. It may inhibit the synthesis of essential compounds like carotenoids and chlorophylls by targeting the MEP pathway, similar to known herbicides like clomazone .
Pest Control
Due to its chemical properties, there is potential for development as a pesticide. The chlorinated aromatic structure may enhance bioactivity against specific pests while minimizing harm to non-target organisms .
Case Study 1: Antimicrobial Efficacy
A study published in PLOS ONE evaluated various pyridine derivatives for their antimicrobial activity against clinical isolates of bacteria and fungi. Among these derivatives, this compound demonstrated significant inhibition against resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Research
In a controlled laboratory setting, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound reduced cell viability significantly at concentrations above 10 µM over a 48-hour exposure period .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Inhibits growth of resistant bacteria |
| Anticancer Properties | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential DXS inhibitor affecting isoprenoid synthesis | |
| Agricultural Science | Herbicide Development | May target MEP pathway similar to clomazone |
| Pest Control | Bioactivity against specific pests |
Mechanism of Action
The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyridinecarboxylates and related derivatives. Below is a detailed comparison with three closely related analogs based on substituent variations, molecular properties, and research applications.
1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
- Molecular Formula: C₁₃H₉Cl₂NO₃
- Molecular Weight : 298.12 g/mol
- Key Difference : The methyl ester group in the target compound is replaced by a carboxylic acid (-COOH) at the 3-position.
- This analog is sold by Santa Cruz Biotechnology (Catalog # sc-297281) at $69.00/mg, indicating its use as a reference standard in biochemical studies .
5-Chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
- Molecular Formula: C₁₃H₈Cl₃NO₃
- Molecular Weight : 332.57 g/mol
- Key Difference : An additional chlorine atom is introduced at the 5-position of the pyridine ring.
- Implications : The added chlorine enhances electron-withdrawing effects, which may influence reactivity in cross-coupling reactions or binding affinity in pharmacological contexts. This compound (CAS: 339009-06-2) is listed with >95% purity, suggesting its role in high-precision synthetic workflows .
2-Propynyl N-[1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate
- Molecular Formula : C₁₆H₁₂Cl₂N₂O₃
- Molecular Weight : 351.18 g/mol
- Key Difference : The methyl ester is replaced by a carbamate group (-O-CO-NH-) linked to a 2-propynyl chain.
- This derivative (CAS: 338784-67-1) is structurally tailored for applications in medicinal chemistry, possibly as a protease inhibitor precursor .
Table 1: Structural and Functional Comparison
| Compound Name | Substituent at 3-Position | Additional Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | Methyl ester (-COOCH₃) | None | 312.15 | Synthetic intermediate |
| 1-(2,6-Dichlorobenzyl)-6-oxo-... acid | Carboxylic acid (-COOH) | None | 298.12 | Biochemical reference |
| 5-Chloro-1-(2,6-dichlorobenzyl)-... acid | Carboxylic acid (-COOH) | Cl at pyridine C5 | 332.57 | High-precision synthesis |
| 2-Propynyl carbamate derivative | Carbamate (-O-CO-NH-) | Propynyl chain | 351.18 | Medicinal chemistry |
Research Findings and Implications
- Solubility and Reactivity : The methyl ester in the target compound enhances lipophilicity compared to its carboxylic acid analogs, making it more suitable for organic solvent-based reactions .
- Synthetic Utility : Derivatives like the 5-chloro variant are prioritized in catalysis studies due to their electron-deficient pyridine cores, which facilitate nucleophilic aromatic substitution reactions .
Biological Activity
Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, characterized by a pyridine ring and dichlorobenzyl substituents, suggest various mechanisms of action that could be exploited for therapeutic purposes.
- Molecular Formula: C14H12Cl2N2O3
- Molecular Weight: 315.16 g/mol
- Melting Point: 253-256.5 °C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may:
- Inhibit specific enzymes involved in metabolic pathways.
- Bind to receptors influencing cellular signaling.
- Disrupt bacterial cell wall synthesis, contributing to its antimicrobial properties.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. It has been particularly effective against:
- Gram-positive bacteria such as Staphylococcus aureus.
- Gram-negative bacteria including Escherichia coli.
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. It has shown efficacy in inhibiting the growth of cancer cell lines through:
- Induction of apoptosis (programmed cell death).
- Inhibition of proliferation in tumor cells.
Comparative Analysis with Similar Compounds
The compound can be compared with other chlorinated pyridine derivatives to highlight its unique features and biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate | C14H12Cl2N2O3 | Different dichloro substitution pattern |
| Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate | C14H11Cl3NO3 | Contains an additional chlorine atom |
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential.
Study 2: Anticancer Activity
A research article in Cancer Letters explored the compound's effect on human breast cancer cell lines (MCF7). The study found that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) and increased markers for apoptosis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
